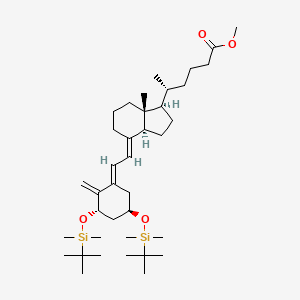

26,27-Didesmethyl-1,3-(tert-butyldimethylsilyl) (5E)-Calcitriol 24-Carboxylic Acid Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of esters, like the one , often involves the reaction of carboxylic acids with diazoalkanes. A method for the synthesis of diazoalkanes by the oxidation of N-tert-butyldimethylsilylhydrazones (TBSHs) with (difluoroiodo)benzene leads to efficient esterification in situ (Furrow & Myers, 2004).

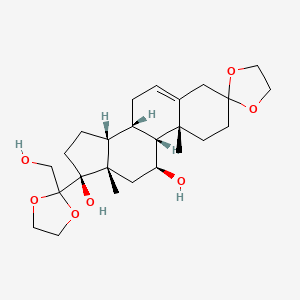

Molecular Structure Analysis

Understanding the molecular structure of such compounds often involves techniques like X-ray crystallography. The structure of derivatives can reveal details about conformations and interactions within the molecule. For instance, in the case of other tert-butyldimethylsilyl derivatives, X-ray analyses have been essential in determining their conformational characteristics (Fischer et al., 2011).

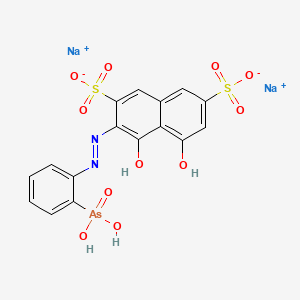

Chemical Reactions and Properties

The tert-butyldimethylsilyl group is known for its reactivity and stability under various conditions. For example, studies on derivatives of fatty acids have shown how these groups behave under chromatographic and mass spectrometric conditions, revealing unique fragmentation patterns and stabilities (Chance et al., 1998).

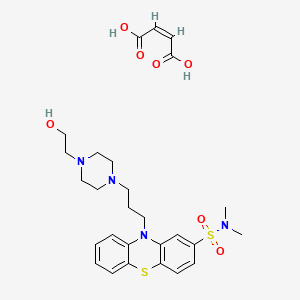

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, and solubility, are often determined through experimental methods like chromatography. For example, gas-liquid chromatography has been used to analyze tert-butyldimethylsilyl derivatives of various compounds, providing insights into their volatility and thermal stability (Mawhinney et al., 1986).

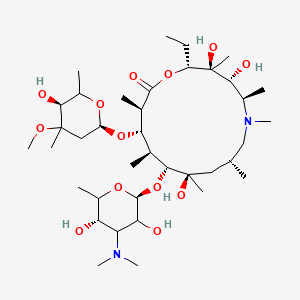

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, can be inferred from studies on similar structures. The tert-butyldimethylsilyl group, for instance, is known for its role in protecting sensitive functional groups during chemical reactions, as evidenced in various synthesis studies (Nishimura et al., 2008).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Modification

In the realm of organic synthesis, this compound's derivatives play a pivotal role. For instance, the synthesis of bridge-substituted calix[4]arenes demonstrates the versatility of carboxylic acid derivatives in forming esters and other functionalized molecules, showcasing the fundamental role of tert-butyldimethylsilyl protected intermediates in organic chemistry (Fischer et al., 2011). This is supported by methods described for esterification and Ritter reactions, highlighting the chemoselective deprotection and functional group transformations essential for complex molecule synthesis (Dawar et al., 2011).

Material Science Applications

In material science, derivatives of the subject compound are utilized in the development of polymeric and composite materials. For example, the synthesis and characterization of carboxyl-terminated polydimethylsiloxanes (PDMS) involve controlled hydrosilylation reactions and subsequent hydrolysis, indicating the importance of tert-butyl esters in tailoring polymer end-groups for specific applications (Cheng et al., 2014).

Analytical Chemistry and Method Development

In analytical chemistry, the development of comprehensive chemical derivatization methods for gas chromatography-mass spectrometry (GC-MS) analysis utilizes tert-butyldimethylsilyl derivatives. This approach enhances the detectability and quantification of complex molecules in various matrices, demonstrating the utility of such derivatives in improving analytical methodologies (Birkemeyer et al., 2003).

Catalysis and Reaction Mechanisms

The compound and its derivatives find applications in catalysis, where they are used to study reaction mechanisms and develop new synthetic pathways. For instance, the use of tert-butyl esters in the synthesis of anhydrides and esters through reactions catalyzed by weak Lewis acids sheds light on new methods for esterification and anhydride formation (Bartoli et al., 2007).

Propiedades

IUPAC Name |

methyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H68O4Si2/c1-27(17-15-19-35(39)40-10)32-22-23-33-29(18-16-24-38(32,33)9)20-21-30-25-31(41-43(11,12)36(3,4)5)26-34(28(30)2)42-44(13,14)37(6,7)8/h20-21,27,31-34H,2,15-19,22-26H2,1,3-14H3/b29-20+,30-21+/t27-,31-,32-,33+,34+,38-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGWSEUEDPLMHW-MDFOLGTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=O)OC)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(=O)OC)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H68O4Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]imidazole-4-carboxamide](/img/structure/B1147309.png)

![2-[2,7-Dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane](/img/structure/B1147311.png)

![[(1S,3Z)-3-[(2E)-2-[(1R,7Ar)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] octanoate](/img/structure/B1147322.png)